molecular formula C19H13BrF2N2O2 B6547001 1-[(4-bromophenyl)methyl]-N-(2,4-difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 946256-16-2

1-[(4-bromophenyl)methyl]-N-(2,4-difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B6547001
CAS No.: 946256-16-2
M. Wt: 419.2 g/mol
InChI Key: XLZXTIFGFCKXLT-UHFFFAOYSA-N
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Description

1-[(4-bromophenyl)methyl]-N-(2,4-difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a dihydropyridine derivative featuring a carboxamide group at position 3 of the pyridine ring. The compound is substituted with a 4-bromophenylmethyl group at position 1 and a 2,4-difluorophenyl group on the amide nitrogen. This structural configuration combines halogenated aromatic moieties (bromine and fluorine) with the dihydropyridine core, a scaffold often associated with diverse biological activities, including antimicrobial, anticancer, and enzyme inhibition properties .

Properties

IUPAC Name

1-[(4-bromophenyl)methyl]-N-(2,4-difluorophenyl)-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13BrF2N2O2/c20-13-5-3-12(4-6-13)11-24-9-1-2-15(19(24)26)18(25)23-17-8-7-14(21)10-16(17)22/h1-10H,11H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLZXTIFGFCKXLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)C(=C1)C(=O)NC2=C(C=C(C=C2)F)F)CC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13BrF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-[(4-bromophenyl)methyl]-N-(2,4-difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a member of the dihydropyridine family, which has gained attention due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H15BrF2N2OC_{18}H_{15}BrF_2N_2O, and it features a dihydropyridine core substituted with bromophenyl and difluorophenyl groups. The structural complexity suggests potential interactions with various biological targets.

Antimicrobial Activity

Research indicates that derivatives of dihydropyridine compounds often exhibit significant antimicrobial properties. For instance, compounds similar to the target compound have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .

Enzyme Inhibition

Dihydropyridines have been studied for their ability to inhibit key enzymes:

  • Acetylcholinesterase (AChE) : Compounds in this class have demonstrated promising AChE inhibitory activity, which is crucial for treating neurodegenerative diseases like Alzheimer's .
  • Urease : The target compound's analogs have also been reported to exhibit strong urease inhibition, with IC50 values indicating high potency compared to standard reference compounds .

Anticancer Properties

Preliminary studies suggest that dihydropyridine derivatives may possess anticancer properties. For example, certain synthesized compounds showed significant cytotoxic effects against various cancer cell lines in vitro, comparable to established chemotherapeutics .

Case Studies and Research Findings

  • Dihydropyridine Derivative Study :
    • A study synthesized several derivatives and evaluated them against cancer cell lines. The most active compounds exhibited IC50 values ranging from 3.74 to 9.38 µg/mL, suggesting potential as anticancer agents .
    • Biochemical assays indicated minimal toxicity, highlighting a favorable safety profile.
  • Antimicrobial Screening :
    • In a separate investigation, derivatives were tested for antibacterial activity. Compounds showed varying degrees of effectiveness against multiple strains, with some exhibiting strong inhibition at low concentrations .

Table of Biological Activities

Activity TypeTarget CompoundIC50 Value (µM)Reference
AChE InhibitionDihydropyridine Derivative6.28
Urease InhibitionDihydropyridine Analog1.13
Anticancer ActivityVarious Cancer Cell Lines3.74 - 9.38
Antibacterial ActivitySalmonella typhi, Bacillus subtilisModerate to Strong

The mechanisms underlying the biological activities of the compound are likely multifaceted:

  • Enzyme Interaction : The structural features may facilitate binding to active sites on enzymes such as AChE and urease.
  • Cellular Uptake : The lipophilicity introduced by bromophenyl and difluorophenyl groups may enhance cellular uptake, promoting bioactivity.
  • Antioxidant Properties : Some studies suggest that similar compounds exhibit antioxidant activity, contributing to their therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be contextualized by comparing it to analogous dihydropyridine derivatives and halogenated carboxamides. Below is a detailed analysis supported by experimental

Structural and Functional Group Comparisons

Key Observations

Halogenation Effects :

  • Bromine (Br) in the 4-bromophenylmethyl group may enhance antimicrobial or anticancer activity via hydrophobic interactions and halogen bonding .
  • Fluorine (F) in the 2,4-difluorophenyl group likely improves metabolic stability and pharmacokinetics, as seen in fluorinated analogs .

Dihydropyridine Core :

  • The 2-oxo-1,2-dihydropyridine scaffold is common in bioactive compounds, facilitating π-π stacking and hydrogen bonding with biological targets .

Substituent Positioning :

  • Derivatives with para-substituted halogens (e.g., 4-Br, 4-F) generally exhibit higher activity than ortho/meta analogs due to optimal steric and electronic effects .

Mechanistic Insights

  • Anticancer Activity : Nitro and halogenated derivatives (e.g., 1-(3-nitrophenyl)-N-(4-fluorophenyl)-2-oxo-...) induce apoptosis or enzyme inhibition, suggesting the target compound may act similarly .
  • Antimicrobial Activity : Brominated analogs (e.g., 1-(4-bromophenyl)-N-(4-methylphenyl)-...) highlight bromine’s role in disrupting microbial membranes or enzymes .
  • Structural Planarity : Conjugation across the amide bridge and aromatic rings (as in ’s crystal structure) may enhance DNA intercalation or protein binding .

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